molecular formula C7H12N4O2S B15211543 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate

2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate

Cat. No.: B15211543
M. Wt: 216.26 g/mol
InChI Key: CQMBQJZRLXXODK-UHFFFAOYSA-N
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Description

2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate is a heterocyclic compound featuring a 1,2,3,4-thiatriazole core substituted with an amino group at the 5-position and a butyrate ester linked via an ethylamino spacer. The thiatriazole ring, characterized by a sulfur atom and three nitrogen atoms in a five-membered ring, imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(thiatriazol-5-ylamino)ethyl butanoate

InChI

InChI=1S/C7H12N4O2S/c1-2-3-6(12)13-5-4-8-7-9-10-11-14-7/h2-5H2,1H3,(H,8,9,11)

InChI Key

CQMBQJZRLXXODK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCNC1=NN=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate typically involves the reaction of 1,2,3,4-thiatriazole derivatives with butyric acid or its derivatives. One common method involves the use of ethyl butyrate as a starting material, which undergoes a nucleophilic substitution reaction with 1,2,3,4-thiatriazole-5-amine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiatriazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiatriazole derivatives

Scientific Research Applications

2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Materials Science: Due to its unique structural properties, the compound can be used in the design of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate and related compounds are critical to understanding its unique properties. Below is a detailed analysis:

Structural Analogues in the Thiatriazole Family

Derivatives of 1,2,3,4-thiatriazol-5-amine, such as:

  • N-Methyl-1,2,3,4-thiatriazol-5-amine : Lacks the ethyl butyrate moiety, reducing lipophilicity and altering pharmacokinetics.
  • N-(prop-2-en-1-yl)-1,2,3,4-thiatriazol-5-amine: Features an allyl group instead of the ethylamino-butyrate chain, which may increase reactivity but decrease stability .

Key Difference : The ethyl butyrate group in the target compound provides a balance between hydrophobicity and metabolic stability, distinguishing it from simpler thiatriazole amines.

Thiadiazole and Thiazole Derivatives

Compounds with related heterocycles but differing in ring composition:

  • Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate: Replaces the thiatriazole with a 1,2,3-thiadiazole ring and substitutes the amino group with a sulfanyl-acetate chain. This structural shift reduces nitrogen content, altering electronic properties and bioactivity .
  • 2-(4-Methylthiazol-5-yl)ethyl butyrate: Uses a thiazole ring (one sulfur, one nitrogen) instead of thiatriazole, simplifying the heterocycle and modifying binding interactions.

Ester Variants

Analogues with different ester groups:

Compound Ester Group Molecular Weight (g/mol) Key Property
This compound Butyrate ~285 (estimated) High lipophilicity, slow hydrolysis
2-(4-Methylthiazol-5-yl)ethyl acetate Acetate ~185 Rapid hydrolysis, lower bioavailability
2-(4-Methylthiazol-5-yl)ethyl propionate Propionate ~199 Intermediate lipophilicity

Key Difference : The butyrate ester extends metabolic half-life compared to acetate or propionate, making the target compound more suitable for sustained-release applications .

Benzoxadiazole Derivatives

  • 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate: Shares the ethylamino-butyrate linker but replaces the thiatriazole with a benzoxadiazole core.

Key Difference : The benzoxadiazole core’s aromaticity and electron-deficient nature contrast with the thiatriazole’s electron-rich heterocycle, leading to divergent chemical and biological behaviors.

Biological Activity

The compound 2-((1,2,3,4-thiatriazol-5-yl)amino)ethyl butyrate is a derivative of the thiatriazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a drug candidate.

  • IUPAC Name : Ethyl 2-[(1,2,3,4-thiatriazol-5-yl)amino]butanoate
  • Molecular Formula : C7H12N4O2S
  • Molecular Weight : 188.21 g/mol
  • CAS Number : 62416-72-2

Biological Activity Overview

The biological activity of compounds containing the thiatriazole moiety has been extensively studied. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Research indicates that derivatives of thiatriazole exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial and fungal strains:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate to significant62.5 μg/mL
Escherichia coliSignificant32.6 μg/mL
Candida albicansModerateNot specified
Aspergillus nigerSignificantNot specified

The compound demonstrated higher antimicrobial activity compared to standard drugs such as streptomycin and fluconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of thiatriazole derivatives has been explored in various studies. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo:

  • Mechanism of Action : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : A study demonstrated that a related thiatriazole derivative reduced paw edema in a rat model by 40% compared to the control group .

Anticancer Potential

The anticancer activity of thiatriazole derivatives is an area of active research. Compounds with similar structures have been tested against various cancer cell lines:

Cancer Cell Line Activity IC50 Value
HCT-116 (Colon carcinoma)Active6.2 μM
T47D (Breast carcinoma)Active27.3 μM

These findings suggest that the thiatriazole scaffold may serve as a lead structure for developing new anticancer agents .

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